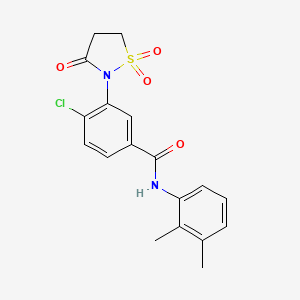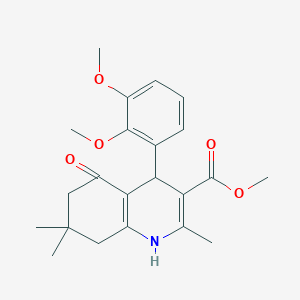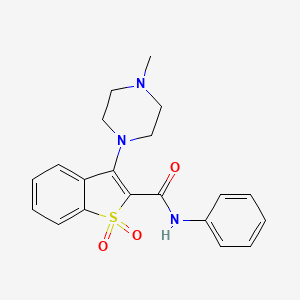![molecular formula C15H23N3O4 B5102604 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol](/img/structure/B5102604.png)
2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol, also known as MPP+, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound was initially developed as a herbicide, but its potential as a neurotoxin was discovered in the 1980s. Since then, MPP+ has been used as a tool for studying Parkinson's disease and other neurological disorders.
作用機序
2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ is a potent inhibitor of complex I of the mitochondrial electron transport chain. By blocking this enzyme, 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ disrupts the production of ATP, the main energy currency of the cell. This leads to a buildup of reactive oxygen species and oxidative stress, which can ultimately result in cell death.
Biochemical and Physiological Effects:
The primary effect of 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ is the selective destruction of dopamine-producing neurons. This results in a depletion of dopamine in the brain, which is the primary cause of the motor symptoms associated with Parkinson's disease. In addition to its effects on dopamine neurons, 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ has been shown to induce oxidative stress and inflammation, which may contribute to the progression of the disease.
実験室実験の利点と制限
2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ is a useful tool for studying Parkinson's disease and other neurological disorders because it selectively targets dopamine-producing neurons. This allows researchers to study the underlying mechanisms of the disease in a controlled environment. However, the use of 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ is limited by its toxicity and the complexity of its synthesis. Additionally, 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ is not a perfect model of Parkinson's disease, as the disease is multifactorial and involves many different cell types and pathways.
将来の方向性
There are many potential future directions for research on 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+. One area of focus is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Another area of focus is the development of new models of the disease that more accurately reflect its complexity. Additionally, 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ may have applications in other areas of research, such as cancer biology and mitochondrial dysfunction.
合成法
2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ can be synthesized through a multistep process that involves the reaction of p-nitrophenol with methylamine and formaldehyde. The resulting intermediate is then treated with piperidine and methyl iodide to yield 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+. The synthesis of 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ is complex and requires careful handling of toxic reagents.
科学的研究の応用
2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ has been extensively used as a tool for studying Parkinson's disease and other neurological disorders. In particular, 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ is used to model the loss of dopamine-producing neurons that is characteristic of Parkinson's disease. By selectively targeting these neurons, 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ can be used to study the underlying mechanisms of the disease and to test potential treatments.
特性
IUPAC Name |
2-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-16-6-4-12(5-7-16)17(2)10-11-8-13(18(20)21)15(19)14(9-11)22-3/h8-9,12,19H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIIHCXFECYHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5102524.png)
![2,6-di-tert-butyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5102534.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5102540.png)
![1-(3-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5102554.png)
![6-(3,4-dihydro-2(1H)-isoquinolinyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5102562.png)
![2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5102570.png)
![3-chloro-N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5102578.png)



![N,N-diethyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5102610.png)
![isobutyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5102613.png)
